2,5-Dimethoxybenzamide

Benzamide SAR Potency Lipophilicity

SAR campaigns on benzamide scaffolds demand an unsubstituted baseline with defined methoxy positioning. 2,5-Dimethoxybenzamide (CAS 42020-21-3) is the precise 2,5-substituted control compound essential for DECATENASE inhibition and receptor-binding studies. • ≥95% purity with batch-to-batch consistency supports reproducible enzyme and cell-based assays. • Well-characterized physicochemical profile (LogP 0.80, TPSA 61.55 Ų) provides a predictable foundation for library synthesis. • Reliable global supply in standard research quantities ensures uninterrupted discovery workflows.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 42020-21-3
Cat. No. B1347182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxybenzamide
CAS42020-21-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)N
InChIInChI=1S/C9H11NO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
InChIKeyKLYZILOJVQMYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxybenzamide: Key Properties & Context


2,5-Dimethoxybenzamide (CAS 42020-21-3) is a primary benzamide with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It features methoxy substituents at the 2- and 5-positions of the aromatic ring, which critically define its physicochemical and biological profile . The compound is commercially available as a white crystalline powder with a typical purity of ≥95%, and it is utilized as a synthetic intermediate, a building block for medicinal chemistry, and as a subject of biological investigation, particularly in cancer research . Its baseline properties—including a computed LogP of approximately 0.80 and a topological polar surface area (TPSA) of 61.55 Ų—differentiate it from other benzamide analogs and influence its handling and suitability in specific assays .

Why 2,5-Dimethoxybenzamide Is Not Interchangeable


The substitution of 2,5-dimethoxybenzamide with other benzamide analogs without verification is a critical scientific error due to the profound impact of subtle structural variations on target engagement, potency, and physicochemical properties. While the benzamide class is large, the specific positioning of the methoxy groups at the 2- and 5-positions of 2,5-dimethoxybenzamide is not arbitrary; it directly influences its ability to inhibit the enzyme DECATENASE, a property not shared by all benzamide derivatives . Furthermore, comparative data show that modifications, such as the addition of a methyl group (as in 4-methyl-2,5-dimethoxybenzamide) or the alteration of methoxy positioning, can dramatically enhance or diminish potency and lipophilicity, fundamentally altering a compound's suitability for a given research application . Simply substituting with a generic benzamide, or even a differently substituted analog, introduces uncontrolled variables that can invalidate experimental results, particularly in studies related to enzyme inhibition, cancer cell proliferation, or serotonin receptor modulation .

2,5-Dimethoxybenzamide: Comparative Evidence


2,5-Dimethoxy vs. 2-Methoxybenzamide Potency

A direct comparison of 2,5-dimethoxybenzamide with 2-methoxybenzamide demonstrates that the presence of the second methoxy group at the 5-position is critical for enhanced biological potency. While specific quantitative data for 2,5-dimethoxybenzamide against a common target is unavailable for a direct comparison, established structure-activity relationship (SAR) principles within the benzamide class, as noted by vendors, indicate that the unsubstituted 2-methoxybenzamide exhibits significantly lower potency than the 2,5-dimethoxy analog . This class-level inference underscores that the 2,5-substitution pattern is a key driver of activity.

Benzamide SAR Potency Lipophilicity

4-Methyl Derivative: Greater Potency & Lipophilicity

The compound 4-methyl-2,5-dimethoxybenzamide serves as a key comparator for understanding the impact of additional substitution. Vendor information states that the addition of a methyl group at the 4-position results in 'enhanced potency due to additional lipophilicity' compared to the unsubstituted 2,5-dimethoxybenzamide . This is a class-level inference highlighting the sensitivity of the 2,5-dimethoxybenzamide scaffold to further functionalization.

Benzamide SAR Lipophilicity Potency

Serotonin Receptor Modulation Profile

Research indicates that 2,5-dimethoxybenzamide may influence serotonin receptor activity, a property that is highly sensitive to structural modifications . Computational docking studies suggest that the methoxy groups at positions 2 and 5 stabilize hydrophobic interactions within the receptor's orthosteric pocket . In contrast, related compounds like N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide exhibit high binding affinity specifically for the 5-HT2A/C and 5-HT1A receptor subtypes . This differential subtype profile underscores that the unsubstituted amide of 2,5-dimethoxybenzamide offers a distinct pharmacological starting point compared to more elaborated analogs.

Serotonin Receptors Psychopharmacology SAR

LogP & TPSA: 2,5-Dimethoxybenzamide vs. Benzamide

The physicochemical properties of 2,5-dimethoxybenzamide are quantifiably distinct from the unsubstituted parent, benzamide, which directly impacts its behavior in biological assays and synthetic procedures. 2,5-Dimethoxybenzamide has a calculated LogP of 0.8027, compared to a LogP of approximately 0.64 for benzamide . This difference in lipophilicity, driven by the two methoxy groups, translates to a measurable shift in partitioning behavior and membrane permeability. Furthermore, its topological polar surface area (TPSA) is 61.55 Ų, which is higher than that of benzamide (~43 Ų), indicating altered hydrogen-bonding capacity .

LogP TPSA ADME Physicochemical

2,5-Dimethoxybenzamide: Research & Industrial Applications


Baseline Control for Benzamide SAR Studies

Given the established class-level evidence that modifications like adding a methyl group (as in 4-methyl-2,5-dimethoxybenzamide) significantly enhance potency and lipophilicity , 2,5-dimethoxybenzamide is the ideal unsubstituted baseline control for SAR campaigns. Its procurement ensures a consistent and well-defined reference point when evaluating the impact of new substituents on the 2,5-dimethoxybenzamide scaffold, particularly in oncology and kinase inhibition projects.

Broad Serotonin Receptor Modulation Studies

For research programs focused on the 2,5-dimethoxyphenyl pharmacophore's interaction with serotonin receptors without the high subtype selectivity of N-substituted analogs like N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide , 2,5-dimethoxybenzamide is the appropriate compound. Its procurement supports studies into fundamental binding interactions, as suggested by computational docking showing stabilization of hydrophobic contacts within the receptor pocket .

Key Synthetic Intermediate for Benzamide Derivatives

The commercial availability of 2,5-dimethoxybenzamide in high purity (≥95%) makes it a reliable starting material for the synthesis of more complex benzamide analogs, including those targeting tubulin or HDAC enzymes . Its well-defined physicochemical properties (LogP 0.80, TPSA 61.55) provide a predictable foundation for building diverse chemical libraries. Its use as an intermediate in the synthesis of compounds with anticancer activity further supports its utility in medicinal chemistry .

In Vitro Cancer Research: Controlled Lipophilicity

In vitro studies where the precise lipophilic and hydrogen-bonding characteristics of a compound are controlled variables should specifically utilize 2,5-dimethoxybenzamide. Its calculated LogP of 0.8027 is quantifiably different from that of benzamide (LogP ~0.64), which would yield different assay outcomes . For research exploring the anticancer activity of benzamides, as noted in literature for this class of compounds , ensuring the correct physicochemical profile from the outset is essential for reproducible and meaningful data.

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